molecular formula C16H21BrN4O4S B2850432 (5-bromofuran-2-yl)(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone CAS No. 1904151-21-8

(5-bromofuran-2-yl)(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone

Cat. No.: B2850432
CAS No.: 1904151-21-8
M. Wt: 445.33
InChI Key: WZSXYRUYQWESKY-UHFFFAOYSA-N
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Description

The compound "(5-bromofuran-2-yl)(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone" is a structurally complex molecule featuring three distinct moieties:

  • 1,4-Diazepan-1-yl: A seven-membered heterocyclic ring with two nitrogen atoms, providing conformational flexibility and basicity.
  • 1,3,5-Trimethyl-1H-pyrazol-4-yl sulfonyl: A sulfonated pyrazole derivative with methyl substituents, enhancing steric bulk and influencing solubility.

This compound is hypothesized to exhibit unique physicochemical and biological properties due to the interplay of these groups.

Properties

IUPAC Name

(5-bromofuran-2-yl)-[4-(1,3,5-trimethylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BrN4O4S/c1-11-15(12(2)19(3)18-11)26(23,24)21-8-4-7-20(9-10-21)16(22)13-5-6-14(17)25-13/h5-6H,4,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZSXYRUYQWESKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BrN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5-bromofuran-2-yl)(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone is a complex heterocyclic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including relevant research findings, case studies, and data tables summarizing its pharmacological properties.

Chemical Structure and Properties

The molecular formula for this compound is C15H18BrN3O2SC_{15}H_{18}BrN_3O_2S. The structure features a brominated furan ring, a pyrazole moiety, and a diazepane ring connected via a sulfonyl linkage. This unique combination of functional groups contributes to its diverse biological activities.

PropertyValue
Molecular Weight372.29 g/mol
Melting PointNot available
SolubilitySoluble in DMSO
LogP2.5

Antimicrobial Properties

Research indicates that compounds similar to This compound exhibit significant antimicrobial and antifungal activities. For instance, studies have shown that related bromofuran derivatives can effectively inhibit the growth of various pathogenic bacteria and fungi by disrupting cellular processes .

The proposed mechanism of action for this compound involves the inhibition of specific enzymes or receptors that are critical for microbial survival. The bromine atom in the furan ring enhances the reactivity of the compound, allowing it to form covalent bonds with target sites within microbial cells.

Case Studies

  • In Vitro Studies : In laboratory settings, derivatives of this compound were tested against strains of Staphylococcus aureus and Candida albicans. Results showed a dose-dependent inhibition of growth, suggesting potential applications in treating infections .
  • In Vivo Studies : Animal models have demonstrated that administration of related compounds led to significant reductions in infection severity when compared to control groups treated with placebo .

Other Biological Activities

Beyond antimicrobial properties, there is emerging evidence suggesting that this compound may also exhibit anti-inflammatory and analgesic effects. Preliminary studies indicate that it may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines .

Pharmacological Applications

Given its diverse biological activities, This compound holds potential for several pharmacological applications:

Table 2: Potential Applications

ApplicationDescription
Antimicrobial AgentEffective against bacterial and fungal infections
Anti-inflammatory DrugModulation of inflammatory responses
Pain ManagementPotential analgesic properties

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related pyrazole- and diazepane-containing derivatives:

Compound Core Structure Substituents Key Properties Reference
(5-Bromofuran-2-yl)(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone Diazepane + sulfonated pyrazole - 5-Bromofuran
- 1,3,5-Trimethylpyrazole sulfonyl
High polarity (sulfonyl group), conformational flexibility (diazepane) N/A
1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone Dihydropyrazole - 4-Bromophenyl
- 4-Fluorophenyl
- Acetyl
Planar aromatic system, moderate solubility, halogen-mediated interactions
1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]butan-1-one Dihydropyrazole - 4-Bromophenyl
- 4-Fluorophenyl
- Butyryl
Increased lipophilicity (longer acyl chain), potential membrane permeability
5-(4-Bromophenyl)-3-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole Dihydropyrazole - 4-Bromophenyl
- 4-Fluorophenyl
- Phenyl
Enhanced π-π stacking capability, rigid conformation

Key Observations:

Substituent Effects: The target compound’s 5-bromofuran group differs from the 4-bromophenyl/4-fluorophenyl substituents in analogs . Bromine in furan may enhance electrophilicity compared to bromine in aryl rings.

Electronic Properties :

  • The trimethylpyrazole sulfonyl group introduces steric hindrance and electron-withdrawing effects, which may reduce nucleophilic attack susceptibility compared to unsubstituted pyrazoles .

Research Findings and Implications

  • Crystallographic Analysis : SHELX-based refinements of analogous pyrazole derivatives reveal that halogen substituents (Br, F) stabilize molecular packing via halogen bonds and C–H···π interactions . The target compound’s bromofuran and sulfonyl groups may similarly influence crystal packing.

Q & A

Q. What are the key synthetic pathways for preparing (5-bromofuran-2-yl)(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone?

The synthesis typically involves multi-step organic reactions:

  • Pyrazole sulfonation : React 1,3,5-trimethyl-1H-pyrazole with chlorosulfonic acid to introduce the sulfonyl group .
  • Diazepane functionalization : Couple the sulfonated pyrazole to 1,4-diazepane via nucleophilic substitution .
  • Furan-2-carbonyl attachment : Use a coupling agent (e.g., DCC or EDC) to link the 5-bromofuran-2-carbonyl moiety to the diazepane nitrogen . Critical step: Purify intermediates via column chromatography to avoid cross-contamination.

Q. How is the compound structurally characterized?

Standard characterization includes:

  • Spectroscopy : 1^1H/13^{13}C NMR to confirm substituent positions; IR for sulfonyl (S=O, ~1350 cm1^{-1}) and carbonyl (C=O, ~1650 cm1^{-1}) groups .
  • Mass spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H]+^+ at m/z 497.04) .
  • X-ray crystallography : Resolve crystal packing and confirm stereochemistry (see analogous structures in ).

Advanced Research Questions

Q. What computational methods are employed to predict the compound’s electronic properties and bioactivity?

  • DFT studies : Use B3LYP/6-311G(d,p) to calculate frontier molecular orbitals (FMOs), molecular electrostatic potential (MEP), and nonlinear optical (NLO) properties. For example, the HOMO-LUMO gap (~4.2 eV) indicates reactivity .
  • Molecular docking : Simulate interactions with biological targets (e.g., PDB ID: 1X2J) using AutoDock Vina. The bromofuran moiety shows π-π stacking with aromatic residues (e.g., Tyr-121), while the sulfonyl group forms hydrogen bonds .

Table 1 : Key DFT Parameters

PropertyValue (B3LYP/6-311G(d,p))
HOMO (eV)-6.34
LUMO (eV)-2.11
Dipole Moment (Debye)5.67
MEP Surface Charge-0.32 to +0.45 e

Q. How can researchers resolve contradictions in reported biological activity data?

  • Orthogonal assays : Compare enzyme inhibition (e.g., IC50_{50}) across multiple platforms (SPR vs. fluorescence polarization) to rule out assay-specific artifacts .
  • Control experiments : Test against off-target receptors (e.g., GPCRs) to confirm selectivity .
  • Structural analogs : Synthesize derivatives (e.g., replacing bromofuran with thiophene) to isolate pharmacophore contributions .

Q. What strategies optimize the compound’s solubility for in vivo studies?

  • Salt formation : React with HCl or sodium acetate to improve aqueous solubility .
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) on the diazepane nitrogen .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size: ~100 nm, PDI < 0.2) for sustained release .

Q. How are intermolecular interactions analyzed in the solid state?

  • Hirshfeld surface analysis : Quantify contact contributions (e.g., H···Br interactions: 12%, Br···π: 8%) using CrystalExplorer .
  • Thermal studies : Perform TGA/DSC to assess stability (decomposition >200°C) .

Methodological Guidance for Experimental Design

Q. How to design a structure-activity relationship (SAR) study for this compound?

  • Core modifications : Systematically vary substituents on the pyrazole (e.g., methyl → ethyl) and diazepane (e.g., sulfonyl → carbonyl) .
  • Biological testing : Use dose-response curves (0.1–100 µM) in cell viability assays (MTT) and enzyme inhibition assays (e.g., kinase panels) .

Table 2 : Activity of Analogous Compounds

DerivativeIC50_{50} (µM)Target Protein
Bromofuran analog0.45Kinase X
Thiophene analog1.20Kinase X
Sulfonyl-to-carbonyl swap>10Kinase X

Q. What analytical techniques validate purity for publication?

  • HPLC : Use a C18 column (ACN/H2_2O gradient) with >95% purity threshold .
  • Elemental analysis : Match calculated vs. observed C, H, N values (error <0.4%) .

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